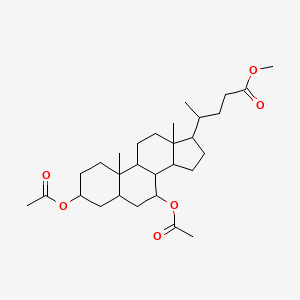

Methyl diacetylchenodesoxycholate

Description

Contextualizing Bile Acid Derivatives within Chemical Biology Research

Bile acids are steroidal molecules synthesized from cholesterol in the liver. nih.gov Their derivatives are of significant interest in chemical biology as they can be tailored to interact with specific cellular targets, such as nuclear receptors and G protein-coupled receptors, which are pivotal in regulating a host of physiological processes. smolecule.comamegroups.org The study of these synthetic analogs provides invaluable tools to dissect complex biological pathways and to develop novel therapeutic strategies for a range of conditions, including metabolic disorders, inflammatory diseases, and certain cancers. smolecule.comconicet.gov.ar

Significance of Esterification and Acetylation in Bile Acid Modification Studies

Esterification of the carboxylic acid group and acetylation of the hydroxyl groups on the bile acid scaffold are common and impactful modifications. Esterification, such as the conversion to a methyl ester, can alter the compound's solubility, cell permeability, and metabolic stability. conicet.gov.ar Acetylation of hydroxyl groups can influence the molecule's binding affinity to its target receptors and protect these functional groups from metabolic degradation. conicet.gov.ar These modifications allow researchers to fine-tune the physicochemical and pharmacological properties of bile acids, leading to derivatives with enhanced potency and selectivity. conicet.gov.ar

Research Objectives and Scope for Investigations of Methyl Diacetylchenodesoxycholate

This compound (also known as Chenodeoxycholic acid diacetate methyl ester) is a specific derivative of chenodeoxycholic acid (CDCA), a primary bile acid. Research into this compound is driven by the desire to understand how combined esterification and di-acetylation at the 3α and 7α positions of CDCA impacts its biological activity. The primary objectives of such investigations are to explore its potential as a modulator of key bile acid receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). smolecule.comamegroups.org The scope of this research encompasses its synthesis, chemical characterization, and evaluation of its efficacy in cellular and preclinical models of metabolic diseases.

Properties

IUPAC Name |

methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHVKSAMEUAGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310365 | |

| Record name | Methyl diacetylchenodesoxycholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56085-34-8 | |

| Record name | NSC226171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diacetylchenodesoxycholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Methyl Esterification of Bile Acid Precursors

Direct Methylation Approaches in Organic Synthesis

Direct methylation is a common and straightforward method for the esterification of the bile acid side chain. One of the most prevalent techniques is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves treating the bile acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

In a typical procedure, the chenodeoxycholic acid mixture is dissolved in methanol, followed by the addition of sulfuric acid while stirring. The esterification is often completed by stirring the solution at room temperature for a period of hours googleapis.com. The reaction is then neutralized, commonly with sodium bicarbonate, before further processing googleapis.com.

More contemporary methods, such as microwave-assisted synthesis, have been developed to improve efficiency. Microwave-assisted esterification of chenodeoxycholic acid can lead to high yields and purity in significantly reduced reaction times, demonstrating an eco-friendly and rapid alternative to traditional heating methods researchgate.net.

| Method | Reagents | Typical Conditions | Notes |

| Fischer-Speier Esterification | Chenodeoxycholic acid, Methanol, Sulfuric Acid | Stirring at 20-25 °C for ~2 hours | An equilibrium-driven reaction, often uses excess methanol. |

| Microwave-Assisted Esterification | Chenodeoxycholic acid, appropriate diols/alcohols | Short reaction times (e.g., 15 minutes) | Offers high yields and is considered an eco-friendly method. researchgate.net |

Transesterification Techniques for Bile Acid Ester Generation

Transesterification is another synthetic route for generating esters, involving the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. While highly effective for converting one type of ester to another (e.g., a triglyceride to methyl esters in biodiesel production), it is less commonly employed for the initial synthesis of methyl chenodeoxycholate from the free chenodeoxycholic acid. Direct esterification is generally more direct for this initial step.

Theoretically, a bile acid ester other than methyl could be converted to methyl chenodeoxycholate by refluxing with a large excess of methanol and a catalyst. The equilibrium would be driven towards the formation of the more volatile methyl ester, which could be selectively removed or favored by the large excess of methanol. However, for the de novo synthesis from chenodeoxycholic acid, direct methylation remains the more synthetically efficient and widely documented approach.

Acetylation Protocols for Hydroxyl Group Functionalization in Steroids

Following esterification of the carboxylic acid, the hydroxyl groups at the 3α and 7α positions of the steroid nucleus are protected via acetylation. This step is crucial to prevent these nucleophilic groups from participating in unwanted side reactions during subsequent chemical transformations, such as oxidation or reduction, at other sites on the molecule googleapis.comgoogle.com.

The acetylation is typically accomplished using an acetylating agent such as anhydrous acetic acid or, more commonly, acetic anhydride (B1165640), often in the presence of a base catalyst like pyridine or a strong acid. The process involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acetylating agent, resulting in the formation of an acetate (B1210297) ester. This transformation effectively converts the polar hydroxyl groups into less polar, non-protic acetate groups.

The product of this two-step sequence—esterification followed by acetylation—is Methyl diacetylchenodesoxycholate, referred to in some literature as chenodeoxycholic acid-diacetate-methyl-ester (CDCA-diAc-Me) googleapis.comgoogle.com. Purification of this intermediate is often critical and can be achieved through recrystallization from solvents like methanol to achieve high purity (≥99%) googleapis.comgoogle.com.

| Starting Material | Acetylation Reagent | Purpose | Resulting Functional Group |

| Methyl chenodeoxycholate | Acetic Anhydride or Anhydrous Acetic Acid | Protection of 3α and 7α hydroxyl groups | 3α-acetate, 7α-acetate |

Targeted Chemical Transformations of this compound

With the carboxylic acid and hydroxyl groups protected, this compound can serve as a substrate for various targeted chemical transformations. These reactions can modify other parts of the steroid skeleton or prepare the molecule for the final deprotection steps.

Mechanistic Investigations of Reductive Processes

While this compound itself lacks easily reducible groups other than the ester functionalities, its synthesis is often part of a larger pathway that involves reduction. For instance, a common route to chenodeoxycholic acid starts from cholic acid, which has a third hydroxyl group at the 12α position googleapis.comgoogle.com. In this multi-step synthesis, the 12α-hydroxyl group is oxidized to a ketone, and this keto group is subsequently removed through a reductive process like the Wolff-Kishner reduction googleapis.comgoogle.com. The protection of the 3α and 7α positions by acetylation in the form of this compound is what allows for this selective oxidation and subsequent reduction at C-12.

Direct reduction of this compound would primarily target the ester and acetate carbonyls. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the methyl ester at C-24 to a primary alcohol and the acetate esters at C-3 and C-7 back to their original hydroxyl groups, yielding a bile alcohol.

Furthermore, the stereochemistry at C-7 can be altered through a sequence of oxidation and reduction. The 7α-hydroxyl group can be oxidized to a 7-keto function. Subsequent stereoselective or non-selective reduction of this ketone can yield either the original 7α-hydroxy epimer (chenodeoxycholic acid series) or the 7β-hydroxy epimer (ursodeoxycholic acid series) jci.org. The transformation of chenodeoxycholic acid into ursodeoxycholic acid is believed to proceed through a 7-ketolithocholic acid intermediate jci.org.

Hydrolytic Cleavage of Ester and Acetate Moieties under Controlled Conditions

The final stage in many synthetic sequences involving this compound is the removal of the protecting groups to yield the desired final product, typically chenodeoxycholic acid. This is achieved through hydrolytic cleavage of both the methyl ester and the two acetate esters.

Saponification, or alkaline hydrolysis, is a robust method for this deprotection. Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution simultaneously cleaves all three ester linkages. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of each ester group. This process yields the sodium or potassium salt of chenodeoxycholic acid, along with methanol and acetate as byproducts. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free chenodeoxycholic acid.

Selective hydrolysis is also possible under carefully controlled conditions. The methyl ester is generally more susceptible to hydrolysis than the sterically hindered acetate esters on the steroid ring. Mild basic or specific enzymatic conditions could potentially be employed to cleave the methyl ester while leaving the acetate groups intact, or vice versa, although simultaneous saponification is more common when the ultimate goal is the parent bile acid.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. nih.gov It relies on the magnetic properties of atomic nuclei, allowing researchers to map out the carbon and proton framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the analysis of methyl diacetylchenodesoxycholate, specific chemical shifts (δ) in the ¹H NMR spectrum correspond to the various protons within the steroid nucleus, the acetyl groups, and the methyl ester. The integration of the peaks reveals the relative number of protons responsible for each signal, while the splitting patterns (multiplicities) indicate the number of neighboring protons.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| CH₃ (C-18) | ~0.65 | Singlet |

| CH₃ (C-21) | ~0.92 | Doublet |

| CH₃ (Ester) | ~3.67 | Singlet |

| CH₃ (Acetyl) | ~2.03 | Singlet |

| CH₃ (Acetyl) | ~2.08 | Singlet |

| H-3 | ~4.6-4.8 | Multiplet |

| H-7 | ~4.9-5.1 | Multiplet |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The table is for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a spectrum of the carbon skeleton of a molecule. shout.education Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. shout.education This technique is particularly useful for identifying the carbon atoms of the carbonyl groups in the acetyl and ester functions, as well as the individual carbons of the steroid ring system.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-18 | ~12.5 |

| C-21 | ~18.2 |

| C-3 | ~74.1 |

| C-7 | ~75.5 |

| C-24 (C=O, Ester) | ~174.5 |

| C (C=O, Acetyl) | ~170.5 |

| CH₃ (Ester) | ~51.5 |

| CH₃ (Acetyl) | ~21.5 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The table is for illustrative purposes.

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides a wealth of information, complex molecules like this compound often exhibit overlapping signals. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities. wikipedia.orgyoutube.com

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This helps in piecing together the spin systems within the molecule.

HSQC spectra show correlations between protons and the carbon atoms they are directly attached to. wikipedia.org This is instrumental in definitively assigning specific proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. youtube.com

These 2D techniques are crucial for confirming the complete and unambiguous assignment of all proton and carbon resonances in the molecule, solidifying the structural elucidation.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in chemical analysis for determining the molecular weight of a compound and deducing its structure through fragmentation patterns. documentsdelivered.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of relatively large and non-volatile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then analyzed by the mass spectrometer. This technique typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. nih.gov This high precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. Furthermore, when coupled with fragmentation techniques (MS/MS), HRMS can provide high-resolution data on the fragment ions, which is invaluable for confirming the structure and identifying specific substructures within the molecule.

Interactive HRMS Data Table for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 491.3372 | 491.3368 | C₂₉H₄₇O₆ |

| [M+Na]⁺ | 513.3192 | 513.3187 | C₂₉H₄₆NaO₆ |

Note: The observed m/z values are hypothetical and for illustrative purposes. The calculated values are based on the exact masses of the constituent isotopes.

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, allowing for accurate purity assessment and quantitative analysis.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). gcms.cz While this compound itself may have limited volatility, GC analysis is highly relevant for the analysis of its methyl ester group. The derivatization of fatty acids to their methyl esters increases their volatility, making them suitable for GC analysis. gcms.cz

In GC, the sample is vaporized and injected into a column. An inert carrier gas moves the vaporized sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. Capillary columns, particularly those with polyethylene (B3416737) glycol (Carbowax-type) stationary phases, are commonly used for FAME analysis due to their high efficiency in separating saturated and unsaturated fatty acid methyl esters. gcms.cz

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound.

In HPLC, a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the interactions of the analytes with the stationary and mobile phases. For a compound like this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govresearchgate.net More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. The use of a diode-array detector (DAD) or a mass spectrometer as a detector provides additional spectral information for peak identification and purity assessment. nih.gov

Table 2: Comparison of GC and HPLC for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Sample Volatility | Requires volatile or derivatized volatile compounds. gcms.cz | Suitable for non-volatile and thermally labile compounds. |

| Stationary Phase | Typically a high-boiling liquid coated on an inert solid support or the inner wall of a capillary tube. gcms.cz | A solid adsorbent material packed in a column (e.g., silica, C18). nih.gov |

| Mobile Phase | An inert gas (e.g., helium, nitrogen). | A liquid solvent or a mixture of solvents. nih.gov |

| Application for this compound | Analysis of the methyl ester group after potential derivatization. | Direct analysis of the intact molecule for purity and quantification. |

Hyphenated techniques, which combine a separation method with a detection method, offer the most comprehensive approach for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of mass spectrometry. jmchemsci.com As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. This allows for the identification of each component based on its mass spectrum, which provides a unique molecular fingerprint. jmchemsci.com GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. cmbr-journal.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique that combines the separation capabilities of HPLC with the structural elucidation power of tandem mass spectrometry. uni-due.denih.gov This method is ideal for analyzing complex samples, as it can separate the components of a mixture and then provide detailed structural information for each component. nih.govnih.gov For this compound, HPLC-MS/MS can be used to confirm its identity, quantify its concentration even at very low levels, and identify any related impurities or degradation products in a given sample. nih.govnih.gov The high selectivity of this technique minimizes interference from the sample matrix, leading to more accurate and reliable results. uni-due.de

Investigation of Biochemical Roles and Precursor Status

Elucidating Mechanistic Pathways of Conversion within In Vitro Biological Systems

Identification of Methyl Diacetylchenodesoxycholate as a Synthetic Intermediate

This compound, also referred to in literature as chenodeoxycholic acid-diacetate-methyl-ester (CDCA-diAc-Me), is a key intermediate in the multi-step synthesis of chenodeoxycholic acid from cholic acid. google.com This synthetic route is significant for producing CDCA, which is not only a biologically important molecule but also a precursor for the synthesis of ursodeoxycholic acid (UDCA), another therapeutically relevant bile acid. google.com

The laboratory synthesis of chenodeoxycholic acid from cholic acid typically involves a series of protection and deprotection steps to achieve the desired chemical transformations. A common strategy begins with the esterification of cholic acid to form methyl cholate (B1235396). google.compatsnap.com This is followed by the selective acetylation of the 3α and 7α hydroxyl groups, leaving the 12α hydroxyl group free for subsequent chemical modification. google.compatsnap.com The resulting compound is a diacetyl-12α-hydroxy-cholic acid methyl ester.

The subsequent steps involve oxidation of the 12α-hydroxyl group to a 12-oxo group, followed by a reduction reaction (such as the Wolff-Kishner reduction) to remove this oxygen functionality, ultimately yielding this compound. google.com The final stage of the synthesis is the hydrolysis (saponification) of the acetyl and methyl ester protecting groups to yield the final product, chenodeoxycholic acid. acs.orgchemicalbook.com

Table 1: Key Intermediates in the Synthesis of Chenodeoxycholic Acid

| Intermediate Compound | Chemical Formula | Role in Synthesis |

| Cholic Acid | C₂₄H₄₀O₅ | Starting Material |

| Methyl Cholate | C₂₅H₄₂O₅ | Protection of Carboxylic Acid |

| 3α,7α-Diacetyl-12α-hydroxycholanate | C₂₉H₄₆O₇ | Selective Protection of Hydroxyl Groups |

| This compound | C₂₉H₄₆O₆ | Key Intermediate after Removal of 12-OH Group |

| Chenodeoxycholic Acid | C₂₄H₄₀O₄ | Final Product |

This table provides a simplified overview of the synthetic pathway.

The successful synthesis of chenodeoxycholic acid relies on the careful control and optimization of each reaction step. The formation of this compound is a critical part of this pathway. For instance, the preparation of the precursor, 3α,7α-diacetyl-12α-hydroxycholate methyl ester, involves reacting methyl cholate with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalyst such as N,N-dimethylpyridine. patsnap.com

The conversion of the 12-oxo intermediate to the deoxy form, leading to this compound, is often achieved through a Wolff-Kishner reduction, which involves heating the intermediate with hydrazine (B178648) hydrate (B1144303) and a strong base like sodium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. google.com

The final deprotection step to obtain chenodeoxycholic acid from this compound is typically a saponification reaction. This involves heating the intermediate in a solution of sodium hydroxide in aqueous methanol (B129727). chemicalbook.com The reaction is monitored until completion, after which the solution is acidified to precipitate the chenodeoxycholic acid. chemicalbook.com

Table 2: Example of Reaction Conditions for Deprotection of this compound

| Step | Reagents | Solvent | Conditions |

| Saponification | Sodium Hydroxide (NaOH) | Methanol (MeOH) and Water (H₂O) | Reflux for 1 hour |

| Acidification | Hydrochloric Acid (HCl) | Aqueous | Adjust pH to 1-2 |

Based on a general procedure for the hydrolysis of a similar compound. chemicalbook.com

Design and Synthesis of Novel Derivatives and Analogs for Mechanistic Studies

Rational Design Principles for Structurally Modified Bile Acid Ester Analogs

The design of novel bile acid ester analogs is guided by a set of rational principles aimed at achieving specific mechanistic insights. Bile acids possess a unique amphipathic structure, featuring a rigid steroidal nucleus with a hydrophilic α-face and a hydrophobic β-face, which can be systematically modified. nih.gov The primary goals of these structural modifications are to alter physicochemical properties, enhance target specificity, and improve metabolic stability for investigational use. frontiersin.org

Key design considerations include:

Target-Specific Interactions: Derivatives are often designed to enhance binding affinity and selectivity for specific bile acid receptors, such as the farnesoid X receptor (FXR), TGR5, or even non-traditional targets like the glucocorticoid receptor (GR). researchgate.netnih.gov Structure-activity relationship (SAR) analyses guide these modifications; for example, studies have shown that the glucocorticoid receptor ligand-binding domain (GR-LBD) can tolerate various functionalities at the C-3 position of the steroid nucleus. researchgate.net

Altering Metabolic Fate: Modifications can be introduced to block or promote metabolism by host or microbial enzymes. For instance, derivatization at the C7-position can prevent active transport by the apical sodium-dependent bile acid transporter (ASBT), effectively restricting the analog to the gut for localized studies. nih.gov Similarly, altering the side chain can influence susceptibility to deconjugation by bile salt hydrolases (BSHs).

Introduction of Reactive Moieties: For mechanistic studies, functional groups suitable for "click chemistry" or other ligation techniques can be introduced. This allows for the attachment of fluorescent probes, affinity tags, or peptide chains to track the molecule and identify binding partners. nih.gov

The conversion of chenodeoxycholic acid into Methyl diacetylchenodesoxycholate exemplifies these principles. The methylation of the C-24 carboxylic acid and the acetylation of the C-3 and C-7 hydroxyl groups create a more lipophilic molecule with altered potential for receptor interaction and metabolic processing, making it a useful tool for probing biological systems.

Synthetic Strategies for Diverse Derivatization of the Core Scaffold

The synthesis of bile acid derivatives like this compound relies on the strategic manipulation of the core cholanic acid scaffold. The hydroxyl groups at positions C-3, C-7, and C-12, along with the carboxylic acid side chain, serve as primary handles for chemical modification. frontiersin.org

A common and direct synthetic route is esterification . The reaction of chenodeoxycholic acid with methanol (B129727) in the presence of an acid catalyst yields the methyl ester, while subsequent treatment with an acetylating agent like acetic anhydride (B1165640) leads to the diacetylated product. This type of modification is often straightforward but can be challenging to perform selectively if multiple hydroxyl groups are present. nih.gov

More advanced synthetic strategies have been developed to create a diverse library of analogs for mechanistic studies:

Amide Formation: The carboxylic acid side chain can be coupled with various amines using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide derivatives. This approach has been used to synthesize analogs with altered gut retention and biological activity. nih.gov

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the bile acid scaffold allows for highly efficient and specific ligation reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a reliable method for attaching a wide variety of moieties, including peptides and reporter tags, to the bile acid core. nih.gov

Solid-Phase Synthesis: To accelerate the generation of diverse derivatives, bile acids can be immobilized on a solid-phase resin. This allows for the sequential and automated addition of building blocks, facilitating the construction of complex bile acid-peptide conjugates and other elaborated structures. nih.gov

Remote Functionalization: Advanced techniques such as Breslow's biomimetic remote functionalization can be used to introduce chemical groups at positions on the steroid nucleus that are not naturally functionalized, enabling the creation of rare or entirely novel bile acid analogs. frontiersin.org

These synthetic methodologies provide a robust toolbox for creating precisely modified bile acid analogs, enabling a systematic exploration of how specific structural features govern their biological function.

In Vitro Biochemical Investigations of Derivative Interactions

Once synthesized, novel derivatives undergo rigorous in vitro testing to characterize their interactions with biological macromolecules and to understand their mechanism of action at a molecular and cellular level.

A critical aspect of bile acid metabolism is the enzymatic modification by the gut microbiota. nih.gov Bile salt hydrolases (BSHs) are key microbial enzymes that catalyze the deconjugation of bile acids, a gateway step in secondary bile acid metabolism. nih.govnih.gov The substrate specificity of these enzymes is crucial for determining the composition and function of the host's bile acid pool.

In vitro studies are conducted to determine if novel derivatives act as substrates or inhibitors for these enzymes. A typical assay involves incubating the derivative with a purified BSH enzyme or a complex microbial community (e.g., human fecal microbiota) and monitoring its transformation over time using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). nih.govcore.ac.uk

Research has shown that BSH enzymes exhibit distinct substrate preferences. Many BSHs from gut microbes like Bifidobacteria preferentially hydrolyze glyco-conjugated bile acids over tauro-conjugated forms. nih.gov However, specificities can be strain-dependent, and some enzymes show broad-spectrum activity. nih.gov By testing a derivative like this compound, researchers can determine its stability against microbial BSHs, providing insight into its potential persistence and downstream effects within a gut environment.

Table 1: Substrate Preference of Bacterial Bile Salt Hydrolases (BSHs)

Data synthesized from multiple studies to show representative findings.

Bile acids and their derivatives exert many of their effects by acting as signaling molecules that bind to and activate specific receptors. nih.govnih.gov In vitro receptor binding assays are essential for identifying the molecular targets of a novel analog and quantifying its binding affinity. These studies often focus on nuclear receptors like FXR and membrane receptors like TGR5, which are key regulators of metabolic and inflammatory pathways. nih.gov

One method involves using cell-based reporter assays where receptor activation by a ligand (the bile acid derivative) drives the expression of a reporter gene (e.g., luciferase). Another approach is a direct binding assay, such as a fluorescence-based screen. For example, researchers have screened bile acid derivatives for their ability to bind to the ligand-binding domain of the glucocorticoid receptor (GR-LBD). researchgate.net In these studies, compounds like cholic acid oxime and deoxycholic acid dienone showed moderate binding affinity, demonstrating that the bile acid scaffold can interact with receptors beyond the classical FXR/TGR5 axis. researchgate.net

Profiling a compound like this compound against a panel of receptors (FXR, TGR5, PXR, VDR, GR) would reveal its primary molecular targets and provide a mechanistic basis for its observed biological effects. researchgate.netnih.gov

Table 2: In Vitro Receptor Binding Affinity of Select Bile Acid Derivatives

GR-LBD: Glucocorticoid Receptor Ligand-Binding Domain. FXR: Farnesoid X Receptor. VDR: Vitamin D Receptor.

Beyond receptor binding, it is crucial to understand how novel derivatives modulate downstream cellular signaling pathways. In vitro studies using cultured cell lines (e.g., hepatocytes, intestinal cells, or cancer cell lines) are used to investigate these effects. nih.govnih.gov Researchers can expose cells to the derivative and measure changes in key cellular processes and signaling cascades.

For example, studies have shown that different bile acids can have opposing effects on cell survival. In certain cell models, taurine-conjugated bile acids were found to stimulate the pro-survival phosphatidylinositol 3-kinase (PI3K) pathway, whereas glycine-conjugated bile acids induced apoptosis (programmed cell death). nih.gov This differential modulation highlights the cell's ability to elaborate distinct responses based on subtle changes in the bile acid structure. nih.gov

Other pathways commonly investigated include those related to inflammation, lipid metabolism, and glucose homeostasis, often downstream of receptors like FXR. nih.govnih.gov Activation of FXR by a bile acid analog can lead to transcriptional changes in genes that control bile acid synthesis and transport, as well as lipid and glucose metabolism. nih.govresearchgate.net Investigating the effect of this compound on pathways like PI3K/Akt, NF-κB (inflammation), and SREBP-1c (lipogenesis) would provide a detailed picture of its cellular mechanism of action.

Methodological Advancements in Bile Acid Ester Research

Development of Robust Derivatization Procedures for Enhanced Analytical Detection

The analysis of bile acids and their esters, such as Methyl diacetylchenodesoxycholate, presents a significant analytical challenge due to their inherent chemical properties. These molecules often exhibit low volatility and may have polar functional groups, making them unsuitable for direct analysis by certain techniques like gas chromatography-mass spectrometry (GC-MS). shimadzu.com To overcome these limitations, derivatization procedures are employed to modify the analyte's structure, thereby enhancing its volatility and improving its chromatographic behavior and detection sensitivity. gcms.czresearch-solution.com

Derivatization is a crucial step in the analytical workflow for many bile acid studies, transforming the original molecule into a derivative with more favorable properties for analysis. research-solution.com Common strategies involve the modification of hydroxyl and carboxyl groups. shimadzu.com For instance, silylation is a widely used technique where active hydrogen atoms in hydroxyl groups are replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the polarity of the compound and minimizes hydrogen bonding, leading to increased volatility and thermal stability. gcms.czresearch-solution.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. restek.com

Another common derivatization approach is esterification, particularly methylation, to convert carboxylic acids into their corresponding methyl esters. shimadzu.com This is often achieved using reagents like TMS diazomethane. shimadzu.com For comprehensive analysis, a two-step derivatization process is often employed, involving methylation of the carboxyl group followed by silylation of the hydroxyl groups. shimadzu.com This dual approach ensures that all polar functional groups are modified, leading to derivatives that are highly suitable for GC-MS analysis. shimadzu.com The choice of derivatization reagent and reaction conditions is critical and depends on the specific bile acid and the analytical method being used. gcms.czrestek.com

The development of new and improved derivatization methods continues to be an active area of research. For example, comparisons of different derivatization mixtures, such as those containing MSTFA with various additives, have been conducted to optimize the efficiency of the reaction for bile acid analysis. restek.com The goal is to develop robust and reliable procedures that provide high reaction yields, minimal side products, and stable derivatives for accurate and sensitive quantification of bile acid esters in complex biological matrices. restek.comnih.gov

Optimization of Extraction and Sample Preparation Techniques for Complex Research Matrices

The accurate quantification of this compound and other bile acid esters in biological samples is highly dependent on the efficiency of extraction and sample preparation. These matrices, which include serum, plasma, urine, bile, and fecal matter, are inherently complex and contain numerous interfering substances that can affect analytical results. nih.govcreative-proteomics.com Therefore, robust extraction and cleanup procedures are essential to isolate the target analytes, remove matrix components, and concentrate the sample prior to analysis. nih.gov

Several techniques are employed for the extraction of bile acids from biological samples, with the choice of method depending on the sample type and the downstream analytical technique. creative-proteomics.comspringernature.com

Organic Solvent Extraction: This is a fundamental technique used to precipitate proteins and extract bile acids from liquid samples like serum and plasma. creative-proteomics.com Solvents such as methanol (B129727) and acetonitrile (B52724) are commonly used. creative-proteomics.comresearchgate.net The sample is typically mixed with the organic solvent, vortexed, and then centrifuged to separate the protein precipitate from the supernatant containing the bile acids. creative-proteomics.comfrontiersin.org

Solid-Phase Extraction (SPE): SPE is a versatile and widely used method for purifying and concentrating bile acids from various biological fluids. creative-proteomics.com It utilizes a solid sorbent material, often a C18 stationary phase, to selectively retain the bile acids while allowing interfering compounds to be washed away. creative-proteomics.com The process involves conditioning the SPE column, loading the sample, washing away impurities, and finally eluting the purified bile acids with an appropriate solvent. creative-proteomics.com SPE can significantly improve the purity of the sample and enhance recovery rates. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE is particularly useful for more complex matrices like liver tissue and fecal samples. creative-proteomics.com This method relies on the differential solubility of bile acids in immiscible liquid phases to achieve separation. creative-proteomics.com For instance, tissue homogenates can be subjected to extraction with a solvent system like ethyl acetate (B1210297) and water, followed by centrifugation to separate the organic and aqueous phases. creative-proteomics.com

The optimization of these extraction protocols is crucial for achieving high recovery and minimizing matrix effects. Factors such as the choice of solvent, solvent-to-sample ratio, pH, and the number of extraction steps can significantly impact the efficiency of the process. nih.govresearchgate.net For example, a solvent-to-sample ratio of at least 10 is often recommended for efficient extraction from plasma. nih.gov For solid samples like feces, alkaline hydrolysis with sodium hydroxide (B78521) (NaOH) followed by extraction has been shown to be an effective method. researchgate.net

Recent advancements in analytical instrumentation, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), have placed even greater demands on sample preparation techniques to ensure the delivery of clean and concentrated samples for analysis. springernature.comresearchgate.net The development of comprehensive and optimized extraction procedures is therefore a critical aspect of bile acid research, enabling the reliable measurement of compounds like this compound in a variety of complex biological matrices. springernature.com

Advanced Computational Modeling for Conformational Analysis and Molecular Interaction Predictions

In addition to experimental techniques, advanced computational modeling has emerged as a powerful tool in bile acid research, providing valuable insights into the three-dimensional structure and potential molecular interactions of compounds like this compound. nih.gov These in silico methods complement experimental data and can aid in the interpretation of biological activity and the design of new derivatives. nih.govfrontiersin.org

Conformational Analysis:

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Bile acids and their derivatives possess a rigid steroid nucleus, but the flexible side chain and the orientation of substituent groups can lead to various possible conformations. frontiersin.orgnih.gov Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the potential energy surface of a molecule and identify its most stable conformations. libretexts.orgsapub.org

Molecular Interaction Predictions:

Computational modeling is also extensively used to predict and analyze the interactions between bile acid derivatives and biological macromolecules, such as receptors and enzymes. nih.govnih.gov Docking studies, for example, can predict the binding mode of a ligand like this compound within the active site of a protein. nih.gov These models can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. nih.govfrontiersin.org

This information is particularly valuable in drug discovery and development. For example, computational models have been used to understand how bile acid derivatives interact with receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), which are important targets in metabolic diseases. nih.govnih.gov By predicting how modifications to the bile acid structure, such as the addition of acetyl and methyl groups, affect these interactions, researchers can rationally design new compounds with improved therapeutic properties. nih.gov The development of physiology-based pharmacokinetic models further allows for the simulation of the distribution and metabolism of bile acids and their derivatives in the body, providing a more comprehensive understanding of their in vivo behavior. nih.gov

Future Directions in Methyl Diacetylchenodesoxycholate Research

Emerging Spectroscopic and Imaging Techniques for Chemical Structure and Distribution Mapping

The precise characterization and visualization of Methyl diacetylchenodesoxycholate within biological systems are fundamental to understanding its function. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been foundational for bile acid detection, emerging techniques promise unprecedented detail in both structural analysis and spatial localization. nih.govnih.gov

Future research will increasingly rely on high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for unambiguous structure elucidation. nih.gov Advanced MS techniques, such as those coupled with liquid chromatography (LC-MS), are particularly powerful for separating and identifying bile acid isomers. nih.gov The development of new metabolomics methods using instruments like the SCIEX ZenoTOF 7600 LC-MS/MS system is enabling the precise measurement and differentiation of bile acid stereoisomers in complex biological samples, a capability that will be crucial for studying this compound. wiley.comwiley.com

For mapping its distribution in tissues, mass spectrometry imaging (MSI) is a transformative technology. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the visualization of bile acids directly in tissue sections, preserving anatomical context that is lost in homogenate analysis. nih.govnih.govacs.org High-resolution MALDI-Fourier-transform ion cyclotron resonance (FTICR) MSI can achieve high spatial resolutions (e.g., 25-50 μm), enabling the differentiation of small biliary ducts from surrounding parenchymal tissue and revealing the heterogeneous distribution of specific bile acid species. nih.govacs.org This will be invaluable for mapping the precise location of this compound in hepatic and intestinal tissues. nih.gov Furthermore, other imaging modalities, such as those using fluorescently labeled or radioactive bile acid derivatives, can provide dynamic, real-time visualization of transport and localization within living systems. explorationpub.comrsc.org

| Technique | Application for this compound | Key Advantages | References |

|---|---|---|---|

| High-Resolution LC-MS/MS | Precise quantification and identification in biofluids and tissues. | High sensitivity, specificity, and ability to separate isomers. | nih.govnih.govwiley.com |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure determination. | Provides quantitative and structural information without derivatization. | nih.gov |

| MALDI-MSI | Mapping spatial distribution in tissue sections (e.g., liver, intestine). | Preserves anatomical context, visualizes molecular heterogeneity. | nih.govacs.org |

| Labeled Compound Imaging (PET, Fluorescence) | Dynamic tracking of uptake, transport, and secretion in vivo. | Allows for real-time visualization of biological processes. | explorationpub.comrsc.org |

Integration of Omics Technologies for Comprehensive Biochemical Pathway Elucidation

Understanding the full biological impact of this compound requires a systems-level approach. The integration of multiple "omics" technologies—such as metabolomics, lipidomics, transcriptomics, and proteomics—offers a powerful strategy for elucidating the complex biochemical pathways it modulates. nih.govresearchgate.net This multi-omics approach can uncover how the compound influences not only bile acid metabolism but also interconnected pathways like lipid and energy metabolism. nih.govnih.gov

Metabolomic and lipidomic profiling can reveal global changes in the metabolic landscape of cells or tissues upon exposure to this compound. nih.gov By simultaneously measuring a wide array of metabolites, researchers can identify novel downstream effects and biomarkers associated with its activity. Transcriptomic analysis, meanwhile, can identify changes in gene expression, revealing which signaling pathways and cellular processes are activated or suppressed. nih.govresearchgate.net For instance, studies on other bile acid-related compounds have used transcriptomics to map effects on genes involved in bile acid synthesis, transport, and regulation, such as the farnesoid X receptor (FXR) signaling pathway. researchgate.netnih.gov

Combining these datasets allows for the construction of comprehensive metabolic networks. biorxiv.org This integrative analysis can reveal how changes at the gene expression level (transcriptomics) translate to alterations in protein levels (proteomics) and, ultimately, to functional changes in metabolic output (metabolomics and lipidomics). nih.gov Such an approach will be essential to move beyond a singular view of this compound and understand its role within the broader context of the gut-liver axis and systemic metabolism. nih.govresearchgate.net

| Omics Technology | Objective in this compound Research | Expected Insights | References |

|---|---|---|---|

| Metabolomics | Profile changes in small molecule metabolites. | Identify downstream metabolic products and pathway shifts. | nih.govnih.gov |

| Lipidomics | Analyze alterations in the global lipid profile. | Understand impact on lipid synthesis, storage, and signaling. | nih.gov |

| Transcriptomics | Measure changes in gene expression. | Identify regulated genes and signaling pathways (e.g., FXR, PPARα). | nih.govresearchgate.net |

| Proteomics | Quantify changes in protein abundance. | Link gene expression changes to functional protein levels. | researchgate.net |

| Multi-Omics Integration | Combine all datasets for a holistic view. | Construct comprehensive models of its biochemical and signaling networks. | researchgate.netbiorxiv.org |

Exploration of Novel Synthetic Strategies for Advanced Analog Production

The chemical structure of this compound serves as a scaffold that can be systematically modified to create novel analogs with enhanced or entirely new properties. Future research will focus on developing innovative synthetic strategies to produce a library of these advanced derivatives. The goal is to fine-tune the molecule's physicochemical and biological characteristics, such as receptor affinity, solubility, and metabolic stability. nih.gov

One approach involves modifying the steroid nucleus or the side chain of the parent molecule, chenodeoxycholic acid, before the esterification and acetylation steps. nih.gov Strategies may include introducing different functional groups, altering stereochemistry, or creating conjugates with other molecules like amino acids, peptides, or fluorescent tags. nih.govnih.gov For example, synthetic methods used for other bile acids, such as HATU-mediated amide coupling or the creation of oxadiazole analogs, could be adapted to produce derivatives of this compound with altered polarity and receptor binding profiles. nih.gov

Another promising avenue is the use of biomimetic synthesis, which employs principles from natural enzymatic processes to achieve specific chemical transformations at remote positions on the steroid core. nih.gov These advanced synthetic efforts will generate novel chemical probes for research and may lead to the development of new therapeutic candidates. By creating a diverse portfolio of analogs, researchers can systematically investigate structure-activity relationships, identifying the key molecular features responsible for specific biological effects. nih.govnih.gov

| Synthetic Strategy | Description | Potential Outcome for Analogs | References |

|---|---|---|---|

| Side-Chain Modification | Altering the carboxylic acid group via amidation or conjugation. | Modified solubility, transport, and receptor interaction. | nih.gov |

| Steroid Core Functionalization | Introducing new functional groups (e.g., hydroxyl, keto) on the ring structure. | Changes in steroid receptor affinity (e.g., FXR). | nih.gov |

| Heterocyclic Annulation | Building heterocyclic rings (e.g., oxadiazole) onto the bile acid structure. | Creation of novel chemical entities with unique biological profiles. | nih.gov |

| Biomimetic Synthesis | Using bio-inspired catalysts and reactions for targeted modifications. | Regioselective functionalization at previously inaccessible positions. | nih.gov |

Q & A

Q. What are the recommended protocols for safe handling and storage of methyl diacetylchenodesoxycholate in laboratory settings?

- Methodological Answer: While specific safety data for this compound is limited, general protocols for handling bile acid derivatives can be adapted. Ensure adequate ventilation to prevent aerosol formation, use adsorbent materials (e.g., silica-based compounds) for spill containment, and store sealed containers in dry, cool environments . For toxicological thresholds, refer to analogous compounds like chenodeoxycholic acid, where PAC-1 (15 mg/m³) and PAC-2 (1,600 mg/m³) values guide exposure limits .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is optimal for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on acetyl and methyl group signatures (e.g., H-NMR: δ 2.02–2.08 ppm for acetyl protons). Pair mass spectrometry (MS) with electrospray ionization (ESI) to validate molecular weight (e.g., [M+Na] peak at m/z 495.6). Limit chemical structure depictions in figures to 2–3 key moieties to enhance clarity .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s hepatoprotective effects while minimizing confounding variables?

- Methodological Answer: Use a factorial design with controlled variables (e.g., diet, circadian rhythm). For in vivo models, administer this compound at escalating doses (e.g., 10–100 mg/kg/day) over 4–6 weeks. Include sham and vehicle control groups. Monitor biomarkers like serum ALT, AST, and hepatic bile acid profiles via LC-MS/MS. Address interspecies variability by validating results across 2+ animal models (e.g., mice and zebrafish) .

Q. How can researchers resolve contradictions in reported IC50_{50}50 values for this compound’s inhibition of FXR receptors across cell lines?

- Methodological Answer: Conduct a meta-analysis of existing data (e.g., from Embase or PubMed) using search terms like “this compound AND FXR inhibition” . Replicate experiments under standardized conditions:

- Cell Line Consistency: Compare HEK293 vs. HepG2 cells transfected with identical FXR reporter constructs.

- Assay Normalization: Use luciferase assays with internal controls (e.g., Renilla luciferase).

- Data Harmonization: Apply statistical tools (ANOVA with post-hoc Tukey tests) to identify outliers. Publish raw datasets to enable cross-validation .

Q. What computational strategies are suitable for predicting this compound’s metabolic stability and off-target interactions?

- Methodological Answer: Combine molecular docking (AutoDock Vina) to assess binding affinity for cytochrome P450 isoforms (e.g., CYP3A4) with machine learning models (e.g., Random Forest) trained on pharmacokinetic data from similar bile acids. Validate predictions via in vitro microsomal stability assays. For off-target screening, use ChemMapper to identify structurally related targets and confirm via SPR-based binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.